Picamilon

概要

説明

準備方法

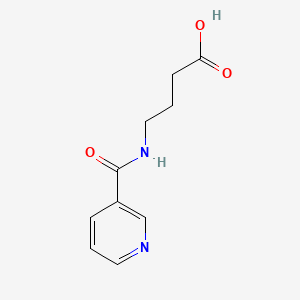

Synthetic Routes and Reaction Conditions: Pikamilone is synthesized through the reaction of niacin with γ-aminobutyric acid. The process involves the formation of an amide bond between the carboxyl group of niacin and the amino group of γ-aminobutyric acid. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of pikamilone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pH, and reaction time .

化学反応の分析

反応の種類: ピカミルロンは、加水分解、酸化、還元などのさまざまな化学反応を起こします。

一般的な試薬と条件:

加水分解: ピカミルロンは加水分解されて、ナイアシンとγ-アミノ酪酸を放出することができます。この反応は通常、酸性またはアルカリ性条件下で行われます。

酸化: ピカミルロンは、特にナイアシンのピリジン環で酸化反応を起こす可能性があります。一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 還元反応は、アミド結合のカルボニル基で起こる可能性があります。一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。

生成される主な生成物:

加水分解: ナイアシンとγ-アミノ酪酸。

酸化: ナイアシンの酸化誘導体。

還元: 官能基が変化したピカミルロンの還元誘導体.

4. 科学研究への応用

ピカミルロンは、化学、生物学、医学、産業など、幅広い科学研究分野で応用されています。

化学:

- ピカミルロンは、アミド結合の形成と加水分解反応を研究するためのモデル化合物として使用されます。

- ピカミルロンは、新しい分析技術の開発のための分析化学における参照化合物として役立ちます。

生物学:

- ピカミルロンは、GABAとナイアシンが中枢神経系に与える影響を調べる神経生物学的研究で使用されます。

- ピカミルロンは、血液脳関門の透過性と薬物送達システムに関する研究で使用されています。

医学:

- ピカミルロンは、認知機能を向上させ、不安を軽減するためのノオトロピック薬として使用されます。

- ピカミルロンは、うつ病、片頭痛、神経感染症などの疾患における潜在的な治療効果について調査されています .

産業:

- ピカミルロンは、栄養補助食品や医薬品の製剤に使用されます。

- ピカミルロンは、新しい薬物送達システムと製剤の開発に使用されています .

科学的研究の応用

Cognitive Enhancement

Mechanism of Action

Picamilon is marketed as a nootropic, primarily due to its ability to cross the blood-brain barrier more effectively than GABA alone. Upon entering the brain, it hydrolyzes into GABA and niacin, which collectively enhance cognitive functions such as memory, focus, and learning abilities .

Research Findings

A review of literature indicates that this compound may improve cognitive performance in various populations, including students and professionals seeking mental clarity. In a study involving 50 patients with chronic cerebral ischemia, this compound therapy resulted in significant improvements in cognitive status as measured by the Montreal Cognitive Assessment Scale .

Anxiety Reduction

Therapeutic Use

this compound exhibits anxiolytic properties through its GABA component, which activates GABA receptors in the brain, leading to a calming effect. This makes it a popular choice for individuals looking to manage anxiety without resorting to pharmaceutical interventions .

Clinical Evidence

In clinical settings, this compound has been shown to reduce symptoms of anxiety in patients with chronic conditions. The previously mentioned study on chronic cerebral ischemia patients noted improvements in vegetative disorders and sleep quality post-treatment .

Neuroprotection

Potential Benefits

Research suggests that this compound may protect brain cells from damage associated with neurodegenerative diseases. Its ability to enhance cerebral blood flow may contribute to neuroprotection by improving oxygen and nutrient delivery to brain tissues .

Case Study Insights

In animal studies, this compound demonstrated significant effects on cerebral circulation and reduced vascular tone. This was particularly evident in experiments where intravenous administration led to marked increases in cerebral blood flow compared to control substances like GABA and niacin .

Physical Performance

Athletic Applications

Some athletes have turned to this compound for its purported benefits in enhancing physical performance and endurance. The compound's ability to improve blood flow may support better muscle oxygenation during physical activities .

Research Support

While empirical evidence specific to athletic performance remains limited, anecdotal reports suggest that individuals using this compound experience improved recovery times and reduced fatigue during strenuous exercise .

Blood Flow Improvement

Cardiovascular Health

this compound's vasodilatory effects are attributed to its niacin component, which helps relax blood vessels and improve circulation. This property is particularly beneficial for individuals with cardiovascular concerns or those seeking overall heart health support .

Summary of Research Findings

作用機序

ピカミルロンは、ナイアシンとγ-アミノ酪酸の複合的な作用によって効果を発揮します。血液脳関門を通過すると、ピカミルロンは加水分解されてナイアシンとγ-アミノ酪酸を放出します。

分子標的と経路:

ナイアシン: 脳への血流を増加させ、脳循環を改善する血管拡張剤として作用します。

γ-アミノ酪酸: 脳内のGABA受容体を活性化し、抗不安作用と神経保護作用をもたらします.

類似化合物との比較

ピカミルロンは、血液脳関門を通過し、ナイアシンとγ-アミノ酪酸を直接脳に送達できるという点でユニークです。

類似化合物:

フェニブト: 血液脳関門を通過し、抗不安作用を有する別のGABA誘導体。

バクロフェン: 筋痙縮の治療に使用されるGABA受容体アゴニスト。

ガバペンチン: 神経障害性疼痛とてんかんの治療に使用されるGABA類似体.

ピカミルロンは、血管拡張作用とGABA作用の両方を提供するという二重作用により、研究と治療の両方の用途において汎用性の高い化合物となっています。

生物活性

Picamilon, a compound synthesized from γ-aminobutyric acid (GABA) and niacin, has gained attention for its nootropic properties, purportedly enhancing cognitive functions and providing neuroprotective effects. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, safety profile, and potential therapeutic applications.

This compound is chemically known as N-nicotinoyl-γ-aminobutyric acid. Its structure allows it to cross the blood-brain barrier more effectively than GABA alone, potentially leading to enhanced central nervous system (CNS) effects. Upon entering the brain, this compound is believed to hydrolyze into GABA and nicotinic acid, which may contribute to its pharmacological effects .

- GABAergic Activity : As a GABA analogue, this compound may exert anxiolytic effects by enhancing GABA receptor activity.

- Niacin Effects : The niacin component may improve cerebral blood flow and provide neuroprotective benefits through its role in mitochondrial function and energy metabolism .

Clinical Studies

Recent studies have highlighted the clinical efficacy of this compound in various conditions:

- Cognitive Impairment : A cohort study involving 50 patients with chronic cerebral ischemia demonstrated significant improvements in cognitive function as measured by the Montreal Cognitive Assessment (MoCA) scale. Results showed an increase in MoCA scores from 20.9 to 25.9 over treatment periods (p<0.0001) and improvements in sleep quality in 81% of patients after treatment .

- Parkinson's Disease : Research indicates that this compound may normalize dopamine uptake in models of Parkinsonism, suggesting a potential role in managing symptoms associated with this condition .

Table: Summary of Clinical Findings

| Study Focus | Sample Size | Treatment Duration | Key Findings |

|---|---|---|---|

| Chronic Cerebral Ischemia | 50 | 70 days | MoCA scores improved significantly (p<0.0001) |

| Parkinson's Disease | Not specified | Not specified | Normalized dopamine uptake |

Safety Profile

The safety of this compound has been evaluated through various studies:

- Tolerability : In clinical trials, 98% of patients reported good tolerability with minimal adverse effects noted .

- Binding Affinity : In silico and in vitro studies revealed that this compound exhibited weak or no binding to a range of biological targets, indicating a unique pharmacological profile compared to other GABA analogues .

Potential Risks

Despite its favorable safety profile, concerns remain regarding long-term use and potential effects on fetal development due to its ability to cross the placental barrier . Further research is needed to assess long-term safety comprehensively.

特性

IUPAC Name |

4-(pyridine-3-carbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-9(14)4-2-6-12-10(15)8-3-1-5-11-7-8/h1,3,5,7H,2,4,6H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJVRARAUNYNDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188098 | |

| Record name | Nicotinoyl-GABA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34562-97-5 | |

| Record name | 4-[(3-Pyridinylcarbonyl)amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34562-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinoyl-GABA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034562975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinoyl-GABA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 4-[(3-pyridinylcarbonyl)amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICAMILON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S5N9SEK4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。